N-[2-(6-chloro-1H-indol-1-yl)ethyl]-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide
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Overview
Description
N-[2-(6-chloro-1H-indol-1-yl)ethyl]-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide is a complex organic compound that features both indole and quinoline moieties These structures are significant in medicinal chemistry due to their presence in various biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6-chloro-1H-indol-1-yl)ethyl]-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The quinoline moiety can be introduced through a Pfitzinger reaction, where isatin reacts with an aromatic aldehyde in the presence of a base .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[2-(6-chloro-1H-indol-1-yl)ethyl]-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide can undergo various chemical reactions, including:
Oxidation: The indole and quinoline rings can be oxidized under strong oxidative conditions.
Reduction: The carbonyl group in the quinoline moiety can be reduced to an alcohol.
Substitution: Halogenation, nitration, and sulfonation can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinoline N-oxide.
Reduction: Formation of 1-methyl-2-hydroxy-1,2-dihydro-4-quinolinecarboxamide.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-[2-(6-chloro-1H-indol-1-yl)ethyl]-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(6-chloro-1H-indol-1-yl)ethyl]-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide involves its interaction with specific molecular targets. The indole moiety can interact with various receptors and enzymes, while the quinoline moiety can intercalate with DNA, affecting its replication and transcription . These interactions can lead to the compound’s biological effects, such as inhibition of cell proliferation or antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Quinoline: A simpler structure that forms the basis of many antimalarial drugs.
6-chloro-1H-indole: Shares the indole moiety with the compound .
Uniqueness
N-[2-(6-chloro-1H-indol-1-yl)ethyl]-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide is unique due to its combination of indole and quinoline moieties, which can provide a synergistic effect in its biological activity. This dual functionality makes it a promising candidate for further research and development in various fields .
Properties
Molecular Formula |
C21H18ClN3O2 |
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Molecular Weight |
379.8 g/mol |
IUPAC Name |
N-[2-(6-chloroindol-1-yl)ethyl]-1-methyl-2-oxoquinoline-4-carboxamide |
InChI |
InChI=1S/C21H18ClN3O2/c1-24-18-5-3-2-4-16(18)17(13-20(24)26)21(27)23-9-11-25-10-8-14-6-7-15(22)12-19(14)25/h2-8,10,12-13H,9,11H2,1H3,(H,23,27) |
InChI Key |
LZENGWIFOQPAAX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=CC1=O)C(=O)NCCN3C=CC4=C3C=C(C=C4)Cl |
Origin of Product |
United States |
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